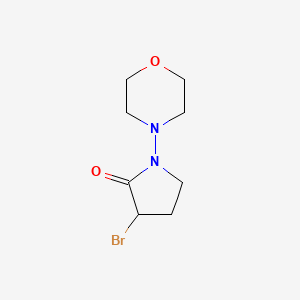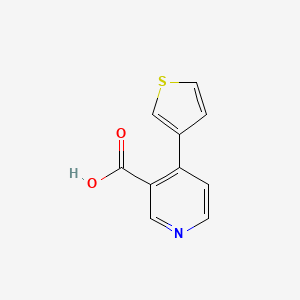![molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidin CAS No. 1220030-07-8](/img/structure/B1453078.png)
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidin
Übersicht
Beschreibung
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .
Synthesis Analysis
The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis
The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Nano-Trägersysteme
Die Verbindung wurde bei der Synthese von sternförmigen Copolymeren verwendet, die sich in wässrigen Lösungen zu Mizellen selbstassemblieren können . Diese Mizellen können als Nano-Träger wirken, die für die Arzneimittelabgabe potentiell nützlich sind, da sie therapeutische Wirkstoffe einschließen und an Zielstellen im Körper freisetzen können.
Nano-Reaktoranwendungen
Das Selbstassemblierungsverhalten der sternförmigen Copolymere ermöglicht es ihnen auch, als Nanoreaktoren zu fungieren . Diese Anwendung ist im Bereich der Nanotechnologie für Reaktionen im Nanobereich von Bedeutung, die zur Herstellung neuartiger Materialien mit einzigartigen Eigenschaften führen können.
Intelligente Materialien
Die Einarbeitung in intelligente Materialien ist eine weitere Anwendung. Die Derivate der Verbindung haben sich bei der Entwicklung von Materialien gezeigt, die auf Umweltreize wie Temperaturänderungen reagieren und ihre Eigenschaften entsprechend verändern können .
Biomedizinische Bereiche
Die thermoresponsive Natur der aus dieser Verbindung gewonnenen Polymere deutet auf ihre Verwendung in biomedizinischen Bereichen hin . Sie könnten zur Herstellung intelligenter therapeutischer Systeme verwendet werden, die auf die physiologischen Bedingungen des menschlichen Körpers reagieren, wie z. B. die temperaturabhängige Freisetzung von Medikamenten.
Biosensoren
Materialien, die aus dieser Verbindung entwickelt wurden, haben potentielle Anwendungen in Biosensoren . Diese Biosensoren können biologische Informationen erfassen und in ein elektrisches Signal umwandeln, das für die medizinische Diagnostik und die Umweltüberwachung unerlässlich ist.
Energiespeichergeräte
Die Verbindung wurde mit der Synthese von Materialien für Batterien und Superkondensatoren in Verbindung gebracht . Diese Energiespeichergeräte profitieren von der Fähigkeit der Verbindung, den Ionentransport zu erleichtern, was für die Verbesserung der Effizienz und Kapazität solcher Geräte entscheidend ist.
Wirkmechanismus
Safety and Hazards
The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQLMDRJDEBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)




